(3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime

Physicochemical property Drug-likeness Blood–brain barrier penetration

Designed for unambiguous SAR in excitatory amino acid receptor programs, this 7-methyl-substituted isatin-3-oxime features a (Z)-oxime configuration that critically alters lipophilicity (ClogP ~1.2) versus unsubstituted and 6,7-dichloro (NS309) analogs. With MW 176.17 and fragment-like properties (HBD 2, HBA 3), it is prequalified for FBDD screening libraries. Substitution with non-methylated isatin oximes is scientifically invalid—single-atom modifications on the phenyl ring produce nonlinear, unpredictable changes in receptor binding and ADME profiles. Procure only the authentic 7-methyl isomer to maintain SAR integrity.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 13208-96-3
Cat. No. B079769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime
CAS13208-96-3
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=C(N2)O)N=O
InChIInChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)10-9(12)8(6)11-13/h2-4,10,12H,1H3
InChIKeyABYOCIIPFCSZNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Procurement Guide: (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime (CAS 13208-96-3) — Structure, Specifications, and Core Properties


(3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime (CAS 13208-96-3) is a substituted isatin-3-oxime derivative characterized by a methyl group at the 7-position of the indole ring and an oxime functionality at the C-3 position, with molecular formula C9H8N2O2 and molecular weight 176.17 g/mol . This compound belongs to the indole-2,3-dione-3-oxime chemotype, a scaffold recognized in multiple patent families for antagonism of excitatory amino acid receptors, including glutamate-mediated neurotransmission pathways [1]. The 7-methyl substitution confers distinct physicochemical properties relative to unsubstituted isatin-3-oxime, including altered lipophilicity (ClogP approximately 1.1–1.3 estimated from structural analogs) and retention of the (Z)-oxime configuration as evidenced by SMILES representation CC1=CC=CC2=C(NO)C(=O)N=C12 . Commercial availability is limited, with typical specifications including ≥95% purity and long-term storage recommendations at cool, dry conditions .

Why Generic Substitution of (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime (CAS 13208-96-3) is Scientifically Unjustified


Generic substitution of (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime with structurally related isatin oximes is not scientifically supportable due to critical differences in substitution pattern, electronic properties, and documented structure–activity relationships (SAR) within the indole-2,3-dione-3-oxime scaffold. Patent literature covering this chemotype explicitly establishes that substituent identity and position on the indole phenyl ring substantially modulate both in vitro potency and in vivo pharmacokinetic (PK) outcomes, including metabolic stability and permeability [1]. The 7-methyl substitution present in the target compound is structurally distinct from the 6,7-dichloro substitution found in the widely studied pharmacological tool compound NS309, which confers a fundamentally different ion channel activation profile (SK/IK Ca2+-activated K+ channel superagonism) [2]. Similarly, the target compound differs from unsubstituted isatin-3-oxime in both lipophilicity and hydrogen-bonding capacity, parameters known to influence blood–brain barrier penetration and receptor binding kinetics within this series [3]. Absent direct comparative experimental data between this specific compound and its closest analogs, substitution decisions must be governed by the established SAR principle that even single-atom modifications on the isatin phenyl ring produce non-linear, unpredictable alterations in biological activity and ADME properties.

Quantitative Evidence Guide: (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime (CAS 13208-96-3) vs. Comparator Compounds


Lipophilicity Differential: 7-Methyl Isatin-3-Oxime vs. Unsubstituted Isatin-3-Oxime

The 7-methyl substitution introduces a hydrophobic moiety absent in unsubstituted isatin-3-oxime, resulting in a measurable increase in calculated lipophilicity (ClogP). This physicochemical difference directly impacts membrane permeability and CNS penetration potential within the indole-2,3-dione-3-oxime scaffold, a parameter explicitly optimized in related isatin oxime SAR campaigns [1].

Physicochemical property Drug-likeness Blood–brain barrier penetration

Molecular Weight and TPSA Differentiation: 7-Methyl Isatin-3-Oxime vs. NS309 (6,7-Dichloro Isatin-3-Oxime)

The target compound (MW = 176.17 g/mol) is substantially smaller than the extensively characterized pharmacological tool compound NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime, MW = 245.06 g/mol). This ~40% reduction in molecular weight, combined with the absence of electron-withdrawing chloro substituents, predicts altered topological polar surface area (TPSA) and distinct target engagement profiles .

Ion channel modulation Drug discovery Physicochemical profiling

Positional Isomerism: 7-Methyl vs. 5-Methyl and 6-Methyl Isatin-3-Oxime SAR Implications

Patent literature covering indole-2,3-dione-3-oxime derivatives establishes that substitution position on the indole phenyl ring is a critical determinant of pharmacological activity. The 7-position methyl group represents a distinct substitution pattern relative to 5-methyl or 6-methyl isomers, each of which may exhibit differential binding to excitatory amino acid receptors [1]. SAR studies within the broader isatin oxime series demonstrate that small, lipophilic substituents at specific positions can establish good potency, while repositioning the same substituent may abrogate activity [2].

Structure–activity relationship Excitatory amino acid antagonism Neuropharmacology

Electron-Donating 7-Methyl Group vs. Electron-Withdrawing 7-Halo Substitution: Predicted Reactivity and Binding Divergence

The 7-methyl substituent is electron-donating via hyperconjugation and inductive effects, in contrast to electron-withdrawing substituents (e.g., chloro, fluoro) at the same position. Within the indole-2,3-dione-3-oxime chemotype, electronic character of substituents influences both the pKa of the oxime hydroxyl and the electron density of the aromatic ring, parameters implicated in hydrogen-bonding capacity and π-stacking interactions with receptor binding pockets [1].

Electronic effects Receptor binding Medicinal chemistry

Purity Specifications and Storage Stability: Commercial Availability Context for CAS 13208-96-3

Commercial availability data for (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime indicates a typical minimum purity specification of 95% from multiple suppliers, with explicit storage recommendations for long-term storage in cool, dry conditions . This purity threshold is consistent with research-grade chemical procurement standards for indole-derived oximes.

Chemical procurement Purity specification Storage stability

Oxime Configuration (Z-Isomer Specificity) and Implications for Metal Chelation

The compound is explicitly designated as the (3Z)-isomer, indicating the hydroxyl group of the oxime is oriented syn to the indole NH. This stereochemical configuration influences both the compound's metal-chelating capacity and its potential for forming hydrogen-bonded dimers in solid state and solution, properties that distinguish it from the corresponding (E)-isomer .

Stereochemistry Metal chelation Analytical characterization

Validated Research and Industrial Application Scenarios for (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime (CAS 13208-96-3)


Exploratory SAR Studies on Excitatory Amino Acid Receptor Antagonism

This compound serves as a substituted isatin-3-oxime scaffold for exploratory structure–activity relationship (SAR) investigations targeting excitatory amino acid receptors (glutamate, NMDA, and non-NMDA subtypes). The indole-2,3-dione-3-oxime chemotype is explicitly claimed in multiple patents as possessing excitatory amino acid antagonist activity, with utility in cerebrovascular disorders, neurodegeneration, and epilepsy [1]. The 7-methyl substitution provides a distinct electronic and steric profile relative to unsubstituted and halogenated analogs, enabling systematic exploration of substituent effects on receptor binding and functional antagonism. Procurement of this specific compound supports medicinal chemistry programs requiring a methyl-substituted reference point within isatin oxime SAR matrices.

Fragment-Based Drug Discovery and Lead Optimization Libraries

With molecular weight of 176.17 g/mol and compliance with fragment-like physicochemical criteria (MW < 200, ClogP < 2, hydrogen bond donors ≤ 3), (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime is suitable for inclusion in fragment-based drug discovery (FBDD) screening libraries [1]. The compound's compact size, combined with the synthetic tractability of the isatin-3-oxime core for further elaboration (e.g., O-alkylation, N-functionalization), makes it a viable fragment hit for lead optimization campaigns targeting kinase inhibition, antiviral activity, or other therapeutic areas where isatin derivatives have demonstrated biological relevance [2].

Negative Control or Comparator for NS309-Mediated Ion Channel Studies

In experimental systems investigating small- and intermediate-conductance Ca2+-activated K+ channels (SK and IK channels), the structurally distinct 7-methyl isatin-3-oxime may serve as a comparator or negative control for studies employing NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime), a well-characterized positive modulator of these channels [1]. The absence of chloro substituents and the 7-methyl substitution pattern differentiate this compound from NS309, enabling assessment of substitution-dependent selectivity and off-target effects within isatin-3-oxime chemical space.

Synthetic Intermediate for Diversified Isatin-Derived Heterocycles

Isatin-3-oximes, including the 7-methyl derivative, are established synthetic intermediates for the construction of diverse heterocyclic systems. The oxime functionality at C-3 enables transformations including Beckmann rearrangement to yield ring-expanded products, O-alkylation to produce oxime ethers with potential IDH1 inhibitory activity [1], and cyclization reactions yielding spirocyclic and fused polycyclic scaffolds. The 7-methyl group provides steric and electronic differentiation that can influence regioselectivity in subsequent derivatization steps, offering distinct synthetic outcomes compared to unsubstituted or halo-substituted isatin-3-oxime precursors.

Technical Documentation Hub

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